7H-Benzimidazo[2,1-a]benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-7-one
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Overview
Description
7H-Benzimidazo[2,1-a]benzo3,4benzothiopyrano[7,8,1-def]isoquinolin-7-one is a complex organic compound with the molecular formula C24H12N2OS. It is known for its unique structure, which includes fused rings of benzimidazole, benzothiopyrano, and isoquinolinone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Benzimidazo[2,1-a]benzo3,4benzothiopyrano[7,8,1-def]isoquinolin-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of benzimidazole derivatives and benzothiopyrano intermediates, followed by cyclization in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
7H-Benzimidazo[2,1-a]benzo3,4benzothiopyrano[7,8,1-def]isoquinolin-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds .
Scientific Research Applications
7H-Benzimidazo[2,1-a]benzo3,4benzothiopyrano[7,8,1-def]isoquinolin-7-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a probe for studying biological processes due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 7H-Benzimidazo[2,1-a]benzo3,4benzothiopyrano[7,8,1-def]isoquinolin-7-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 7H-Benzimidazo[2,1-a]benzo3,4benzothiopyrano[7,8,1-def]isoquinolin-7-one include:
- 7H-Benzimidazo[2,1-a]benzo[3,4]isothiochromeno[7,8,1-def]isoquinolin-7-one
- 7H-Benzimidazo[1,2-b]thioxantheno[2,1,9-def]isoquinolin-7-one .
Uniqueness
What sets 7H-Benzimidazo[2,1-a]benzo3,4benzothiopyrano[7,8,1-def]isoquinolin-7-one apart is its specific arrangement of fused rings, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
53304-32-8 |
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Molecular Formula |
C24H12N2OS |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
22-thia-3,10-diazaheptacyclo[13.10.2.02,10.04,9.012,26.016,21.023,27]heptacosa-1(25),2,4,6,8,12(26),13,15(27),16,18,20,23-dodecaen-11-one |
InChI |
InChI=1S/C24H12N2OS/c27-24-16-10-9-14-13-5-1-4-8-19(13)28-20-12-11-15(21(16)22(14)20)23-25-17-6-2-3-7-18(17)26(23)24/h1-12H |
InChI Key |
ILJFZTTYWNIYPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N6C5=NC7=CC=CC=C76)S2 |
Origin of Product |
United States |
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